1-(Benzoxazol-2-ylmethoxy)-4-bromo-2-chlorobenzene
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Overview
Description
1-(Benzoxazol-2-ylmethoxy)-4-bromo-2-chlorobenzene is a compound that belongs to the class of benzoxazole derivatives. Benzoxazole is a bicyclic compound that consists of a benzene ring fused with an oxazole ring.
Preparation Methods
The synthesis of 1-(Benzoxazol-2-ylmethoxy)-4-bromo-2-chlorobenzene typically involves the reaction of 2-aminophenol with appropriate aldehydes or ketones under specific conditions. One common method includes the use of FeCl3-catalyzed aerobic oxidation reactions . The reaction conditions often involve solvents like toluene and temperatures around 110°C for extended periods, such as 24 hours . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(Benzoxazol-2-ylmethoxy)-4-bromo-2-chlorobenzene undergoes various chemical reactions, including:
Oxidation: Catalyzed by agents like FeCl3, leading to the formation of oxidized derivatives.
Reduction: Typically involves reducing agents such as hydrogen in the presence of a catalyst.
Common reagents used in these reactions include FeCl3 for oxidation, hydrogen for reduction, and nucleophiles like amines or thiols for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Benzoxazol-2-ylmethoxy)-4-bromo-2-chlorobenzene has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activities, particularly against human colorectal carcinoma.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 1-(Benzoxazol-2-ylmethoxy)-4-bromo-2-chlorobenzene involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways and molecular targets can vary depending on the specific application, such as antimicrobial or anticancer activities.
Comparison with Similar Compounds
1-(Benzoxazol-2-ylmethoxy)-4-bromo-2-chlorobenzene can be compared with other benzoxazole derivatives, such as:
2-(2,4-Dichloroquinolin-8-yl)benzo[d]oxazole: Known for its pharmacological properties.
N-[7-(3-Aminophenyl)-5-methoxy-1,3-benzoxazol-2-yl]-2,5-dichlorobenzenesulfonamide: Investigated for its enzyme inhibition properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H9BrClNO2 |
---|---|
Molecular Weight |
338.58 g/mol |
IUPAC Name |
2-[(4-bromo-2-chlorophenoxy)methyl]-1,3-benzoxazole |
InChI |
InChI=1S/C14H9BrClNO2/c15-9-5-6-12(10(16)7-9)18-8-14-17-11-3-1-2-4-13(11)19-14/h1-7H,8H2 |
InChI Key |
IXGLCEDUYIYINN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)COC3=C(C=C(C=C3)Br)Cl |
Origin of Product |
United States |
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